5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an oxazole ring, a tetrahydroisoquinoline moiety, and a methoxyphenyl group. Its intricate structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic synthesis. The process begins with the preparation of the oxazole ring, followed by the introduction of the tetrahydroisoquinoline and methoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and catalysts such as palladium. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- 2-Methoxyphenyl isocyanate
Uniqueness
What sets 2-[(1E)-2-(2-METHOXYPHENYL)ETHENYL]-5-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-1,3-OXAZOLE-4-CARBONITRILE apart from similar compounds is its unique combination of functional groups, which allows it to participate in a diverse array of chemical reactions and exhibit a wide range of biological activities. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H19N3O2 |
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Molecular Weight |
357.4 g/mol |
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H19N3O2/c1-26-20-9-5-4-7-17(20)10-11-21-24-19(14-23)22(27-21)25-13-12-16-6-2-3-8-18(16)15-25/h2-11H,12-13,15H2,1H3/b11-10+ |
InChI Key |
JZLXXJNLCNMCMF-ZHACJKMWSA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC(=C(O2)N3CCC4=CC=CC=C4C3)C#N |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC(=C(O2)N3CCC4=CC=CC=C4C3)C#N |
Origin of Product |
United States |
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